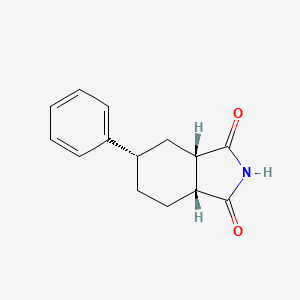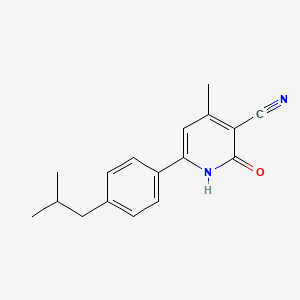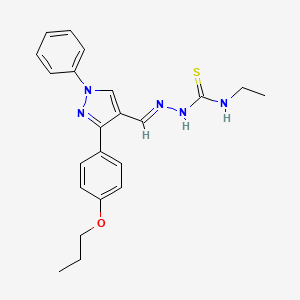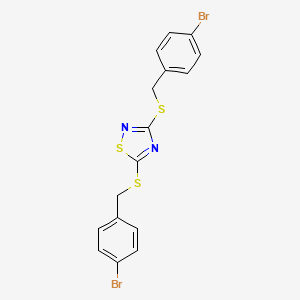
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is a chemical compound with the molecular formula C14H15NO2. It is known for its unique structural properties, which include a phenyl group attached to a cyclohexane ring with two carboxylic imide groups in a specific stereochemical configuration. This compound has various applications in scientific research and industry due to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide typically involves the reaction of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic acid with ammonia or an amine under dehydrating conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to facilitate the formation of the imide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the imide groups to amine groups.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Formation of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic acid.
Reduction: Formation of 4-trans-Phenylcyclohexane-(1R,2-cis)-diamine.
Substitution: Formation of various substituted phenyl derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
5-Phenyl-octahydro-2-benzofuran-1,3-dione: Similar in structure but with a different ring system.
5-Phenyl-octahydro-1H-isoindole-1,3-dione: Another structurally related compound with different functional groups.
Uniqueness
4-trans-Phenylcyclohexane-(1R,2-cis)-dicarboxylic imide is unique due to its specific stereochemical configuration and the presence of both phenyl and imide groups. This combination of features gives it distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C14H15NO2 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(3aS,5S,7aR)-5-phenyl-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
InChI |
InChI=1S/C14H15NO2/c16-13-11-7-6-10(8-12(11)14(17)15-13)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2,(H,15,16,17)/t10-,11+,12-/m0/s1 |
Clave InChI |
SHLALXCFPAKZHG-TUAOUCFPSA-N |
SMILES isomérico |
C1C[C@@H]2[C@H](C[C@H]1C3=CC=CC=C3)C(=O)NC2=O |
SMILES canónico |
C1CC2C(CC1C3=CC=CC=C3)C(=O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 3-benzoylnaphtho[2,1-e]indolizine-1-carboxylate](/img/structure/B12048325.png)




![4-chloro-N-[4-({(2E)-2-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]hydrazino}carbonyl)phenyl]benzenesulfonamide](/img/structure/B12048364.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-(3,5-dihydroxy-1,2,4-triazin-6-yl)acetohydrazide](/img/structure/B12048370.png)


![N-[2-(aminosulfonyl)phenyl]-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12048392.png)
![3-(4-methoxyphenyl)-2-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12048398.png)
![(1R,8S)-tricyclo[4.3.1.13,8]undecan-4-one](/img/structure/B12048412.png)

